Home > Products > Screening Compounds P5533 > N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide -

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide

Catalog Number: EVT-6211236
CAS Number:
Molecular Formula: C17H18N4OS2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of thiosemicarbazide derivatives: This approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like sulfuric acid or phosphorus oxychloride. [, ]
  • Reaction of 2-amino-1,3,4-thiadiazoles with electrophiles: This versatile method allows the introduction of various substituents at the 2-amino group of the thiadiazole ring. Common electrophiles include acyl chlorides, carboxylic acids (using coupling agents like carbodiimides), isocyanates, and isothiocyanates. [, , , , , , , ]
  • Modification of pre-existing 1,3,4-thiadiazole scaffolds: This strategy involves introducing or transforming functional groups already present on the thiadiazole ring. Examples include alkylation of thiols, hydrolysis of esters, or reduction of nitro groups. [, , , , ]
Molecular Structure Analysis
  • Planarity: The thiadiazole ring generally adopts a planar conformation. [, , ]
  • Intermolecular interactions: Hydrogen bonding, particularly involving the nitrogen atoms of the thiadiazole ring and substituents capable of acting as hydrogen bond donors or acceptors, plays a crucial role in stabilizing the crystal structures. [, , ]
Mechanism of Action
  • Enzyme inhibition: Some derivatives have been shown to inhibit enzymes involved in critical biological pathways, such as carbonic anhydrase (involved in glaucoma), ketol-acid reductoisomerase (involved in branched-chain amino acid biosynthesis), and lipoxygenase (involved in inflammation). [, , ]
  • DNA interaction: Certain thiadiazole compounds exhibit anticancer activity through DNA binding and interfering with DNA replication and transcription processes. [, , , ]
  • Disruption of cell membrane integrity: Some derivatives, particularly those with lipophilic substituents, may exert antimicrobial effects by disrupting the integrity of bacterial cell membranes. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds in different solvents is influenced by the polarity of the substituents. Polar groups enhance water solubility, while lipophilic groups favor organic solvents. [, , ]
  • Melting point: The melting point provides insights into the intermolecular forces present in the solid state. Generally, derivatives with strong hydrogen bonding capabilities tend to have higher melting points. [, ]
Applications
  • Agricultural chemistry: Some derivatives show promising insecticidal and herbicidal activities, highlighting their potential as agrochemicals. []
  • Materials science: The unique electronic properties of 1,3,4-thiadiazoles make them attractive building blocks for developing advanced materials with potential applications in optoelectronics and sensors. []

    Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule containing 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was evaluated in vitro using the NCI DTP protocol.

Compound 2: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

    Compound Description: This compound is a derivative of 1,3,4-thiadiazole synthesized through a dehydrosulfurization reaction. Molecular docking studies suggest it could be a potential dihydrofolate reductase (DHFR) inhibitor.

Compound 3: N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives

    Compound Description: These are a newly synthesized class of 1,3,4-thiadiazole derivatives prepared in excellent yields. Preliminary studies suggest they possess good antioxidant properties, particularly against DPPH scavenging activity.

    Compound Description: This compound serves as a versatile precursor for synthesizing a variety of heterocyclic compounds, including those with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. These derivatives exhibited notable antimicrobial and surface activities.

Compound 5: N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas

    Compound Description: These novel compounds were synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. Initial biological assessments suggest they possess good plant growth regulating activity.

Compound 6: Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates

    Compound Description: These carbamates are efficiently synthesized via a liquid-liquid phase transfer catalysis method, utilizing PEG-400 as a catalyst. This approach offers advantages such as mild reaction conditions, easy handling, and high yield.

Compound 7: 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide

    Compound Description: This compound serves as a key precursor for synthesizing various heterocyclic compounds incorporating a 1,3,4-thiadiazole moiety. These derivatives have shown promising insecticidal activity, particularly against the cotton leafworm (Spodoptera littoralis).

Compound 8: 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole-based compounds were synthesized and evaluated for their in vitro anti-cancer properties. Notably, some of these compounds exhibited promising cytotoxic activity against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines.

Compound 9: N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide

    Compound Description: The crystal structure of this compound was determined using a multi-technique approach combining X-ray powder diffraction (XRPD) data analysis, 13C solid-state NMR (SSNMR), and molecular modeling. It revealed a Pbca space group with one molecule in the asymmetric unit.

Compound 10: N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide Derivatives

    Compound Description: These compounds, synthesized via amidoalkylation reactions, contain a 1,3,4-thiadiazole-5-thione moiety along with various heterocyclic fragments such as pyperidine, morpholine, and cytisine. Some derivatives demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria.

Compound 11: Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

    Compound Description: This series of coumarin-thiadiazole amides were synthesized and evaluated for their in vitro antitubercular activity. Notably, some derivatives showed activity against the H37Rv strain of M. tuberculosis.

Compound 12: N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl] benzamide Analogues

    Compound Description: This series of compounds, featuring various substituents on two benzene rings, were evaluated for their larvicidal activity against Nilaparvata lugens (brown planthopper) by inhibiting N-acetylglucosamine uptake in cultured integument.

    Compound Description: This series of 12 novel Schiff’s bases incorporate a thiadiazole scaffold and benzamide groups. They were synthesized using a facile, solvent-free method under microwave irradiation and exhibited promising in vitro anticancer activity against various human cancer cell lines.

Compound 14: N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: This series of compounds was synthesized from sulfamethizole and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Notably, compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) displayed significant anticancer activity.

Compound 15: N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

    Compound Description: These sulfonamide derivatives were designed, synthesized, and screened for their in vitro human carbonic anhydrase (hCA; EC 4.2.1.1) inhibition potential. While most compounds exhibited weak inhibitory activity, some showed modest inhibition against hCA I, II, and VII, suggesting their potential as lead molecules for developing selective hCA inhibitors.

Compound 16: N-(5-aryl-1,3,4-thiadiazol-2-yl)amides

    Compound Description: This novel class of insecticidal compounds was discovered through optimization studies on a high-throughput screening hit. These compounds demonstrated activity against various sap-feeding insect pests, including aphids and whiteflies.

Compound 17: 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives were synthesized and found to induce apoptosis in cancer cells via the caspase pathway. They demonstrated potential anticancer activity against prostate, breast, and neuroblastoma cancer cell lines.

Compound 18: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide Derivatives

    Compound Description: These derivatives were synthesized through an amidation reaction and evaluated for their in vitro cytotoxicity against different cancer cell lines (SKNMC, HT-29, and PC3). While they showed cytotoxic activity, their potency was lower compared to the reference drug doxorubicin.

    Compound Description: These are copper(II) complexes with N-sulfonamidate ligands containing a 1,3,4-thiadiazole moiety. They were characterized using various techniques, and X-ray crystallography revealed a slightly distorted square pyramidal geometry for both complexes.

Compound 20: (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide

    Compound Description: The crystal structure of this compound, determined using DFT-D calculations and 13C solid-state NMR, revealed the presence of an imine tautomer, contrary to the previously reported amine tautomer.

Compound 21: 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

    Compound Description: This novel compound, synthesized via a two-step protocol involving the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, was characterized by 1D and 2D NMR experiments and single-crystal XRD.

Compound 22: N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)-amino) acetamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives, containing a 1,2,4-triazole ring, were synthesized and evaluated for their anticonvulsant activity. Some compounds exhibited significant protection against PTZ-induced convulsions.

Compound 23: N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

    Compound Description: These derivatives were synthesized and their cytotoxicity was evaluated against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines. Compound 3g, with a meta-methoxy substituent on the phenyl ring, showed the most potent activity against the MDA cell line.

Compound 24: N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives, bearing a 2-pyridyl moiety, was evaluated for cytotoxicity and lipoxygenase (LOX) inhibitory activity as potential anticancer agents. Some derivatives displayed promising cytotoxicity against cancer cell lines and potent LOX inhibitory activity.

Compound 25: N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

    Compound Description: This series of urea derivatives was synthesized from 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole. Preliminary biological tests suggested that these compounds possess good plant-growth regulating activity.

Compound 26: 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3,4-tricarboxylate derivatives

    Compound Description: These highly functionalized dialkyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate derivatives were synthesized via a one-pot reaction involving acetylenic esters, triphenylphosphine, and ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate.

Compound 27: N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

    Compound Description: This series of cyclopropanecarbonyl thiourea derivatives was designed and synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI; EC 1.1.1.86), an enzyme involved in branched-chain amino acid biosynthesis.

Compound 28: (E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

    Compound Description: The crystal structure of this compound, featuring a thiophene ring and a triphenylstannylthio group, was determined using X-ray crystallography.

Compound 29: N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

    Compound Description: The crystal structure of this compound was determined, revealing inversion dimers linked by N—H⋯N hydrogen bonds. These dimers further arrange into chains through C—H⋯O hydrogen bonds.

Properties

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylbutanamide

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C17H18N4OS2/c1-3-13(16(22)19-17-21-20-14(4-2)24-17)23-15-10-9-11-7-5-6-8-12(11)18-15/h5-10,13H,3-4H2,1-2H3,(H,19,21,22)

InChI Key

UVXOMPWHJBKYAC-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.